molecular formula C10H24Cl2N2O B1434109 1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride CAS No. 1803586-10-8

1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride

Cat. No. B1434109
M. Wt: 259.21 g/mol
InChI Key: CXDUXSBHBWVKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803586-10-8 . It has a molecular weight of 259.22 . The IUPAC name for this compound is 1-(4-methoxybutyl)piperidin-4-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H22N2O.2ClH/c1-13-9-3-2-6-12-7-4-10(11)5-8-12;;/h10H,2-9,11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Nucleophilic Substitution and Reaction Mechanisms

Research involving compounds structurally related to 1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride often focuses on nucleophilic substitution reactions and their underlying mechanisms. For instance, studies on the kinetics and mechanisms of reactions involving alicyclic amines and thionocarbonates provide insights into the behavior of similar compounds during nucleophilic attacks (Castro et al., 2001). These findings are crucial for understanding how such compounds react in different chemical environments, paving the way for the synthesis of new molecules with desired properties.

Synthesis of Complex Molecules

The compound's utility extends to the synthesis of complex molecules, which are often key intermediates in the production of pharmaceuticals and bioactive compounds. For example, the synthesis of (-)-pinidinone, a naturally occurring piperidine alkaloid, involves key steps that are analogous to reactions 1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride might undergo, highlighting its potential role in alkaloid synthesis (Csatayová et al., 2010).

Pharmacological Research

In pharmacological research, derivatives of piperidine, a core structure in 1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride, are explored for their potential biological activities. The search for new pharmacologically active compounds among 2-dialkylaminobenzimidazoles, for example, identifies compounds with significant activities, highlighting the therapeutic potential of piperidine derivatives (Zhukovskaya et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .

properties

IUPAC Name

1-(4-methoxybutyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-13-9-3-2-6-12-7-4-10(11)5-8-12;;/h10H,2-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDUXSBHBWVKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride
Reactant of Route 4
1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride
Reactant of Route 6
1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.